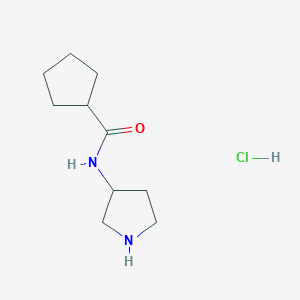
1-(2,2-Dimethyl-3-pyrrolidinyl)piperidine dihydrochloride
Descripción general
Descripción
1-(2,2-Dimethyl-3-pyrrolidinyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 and a molecular weight of 255.22 g/mol. This compound is a derivative of piperidine and pyrrolidine, which are both important scaffolds in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-3-pyrrolidinyl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of protected 1,2-diamines with sulfonium salts under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dimethyl-3-pyrrolidinyl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethyl-3-pyrrolidinyl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethyl-3-pyrrolidinyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it is believed to interact with receptors or enzymes, leading to a biological response. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(2,2-Dimethyl-3-pyrrolidinyl)piperidine dihydrochloride can be compared with other piperidine and pyrrolidine derivatives:
Piperidine Derivatives: These include compounds like trimetazidine, ranolazine, and aripiprazole, which are used in various therapeutic applications.
Pyrrolidine Derivatives: These include compounds like pyrrolidine itself and its substituted derivatives, which are used in drug discovery and development.
Propiedades
IUPAC Name |
1-(2,2-dimethylpyrrolidin-3-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-11(2)10(6-7-12-11)13-8-4-3-5-9-13;;/h10,12H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNICHKCWGCITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)N2CCCCC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1,2,3,4,4a,9b-Hexahydro-5H-pyrido[4,3-b]indol-5-yl)-1-ethanone hydrochloride](/img/structure/B1486034.png)
![N-Ethyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486035.png)
![1-(1-Piperidinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486037.png)



![Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride](/img/structure/B1486043.png)
![Ethyl 2-(3-methoxybenzyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1486046.png)
![Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-7-yl ether hydrochloride](/img/structure/B1486047.png)

![4-[(2,6-Dimethyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1486049.png)
